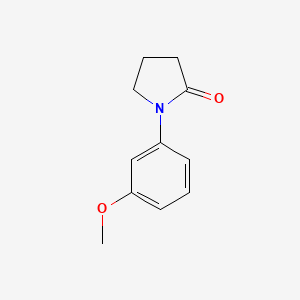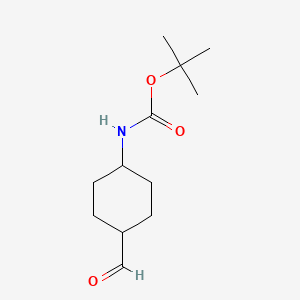
Diisobutyl 3,6-dihydroxyphthalate
Übersicht
Beschreibung
Diisobutyl 3,6-dihydroxyphthalate: is an organic compound with the molecular formula C16H22O6 and a molecular weight of 310.34 g/mol . It is a derivative of phthalic acid, specifically a diester formed by the esterification of 3,6-dihydroxyphthalic acid with isobutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The primary method for synthesizing diisobutyl 3,6-dihydroxyphthalate involves the esterification of 3,6-dihydroxyphthalic acid with isobutanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more advanced catalysts, such as magnetic nanoparticle-supported acidic ionic liquids, to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Diisobutyl 3,6-dihydroxyphthalate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups. Common reagents for these reactions include thionyl chloride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, alkyl halides, anhydrous solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Diisobutyl 3,6-dihydroxyphthalate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and polymers .
Biology:
- It has been studied for its potential use in biocatalysis, where enzymes are used to catalyze specific reactions involving this compound .
Medicine:
- Research is ongoing to explore its potential applications in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
- Diisobutyl 3,6-dihydroxyphthalate exerts its effects primarily through interactions with cellular enzymes and receptors. It can act as a substrate for esterases, which hydrolyze the ester bonds to release the active hydroxyl groups .
- The compound may also interact with signaling pathways involved in cellular metabolism and stress responses, although the exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Diisobutyl phthalate (DIBP): A closely related compound with similar ester functional groups but lacking the hydroxyl groups present in diisobutyl 3,6-dihydroxyphthalate.
Dibutyl phthalate (DBP): Another phthalate ester used as a plasticizer, differing in the alkyl groups attached to the ester functional groups.
Diethyl phthalate (DEP): A phthalate ester with ethyl groups instead of isobutyl groups, used in similar applications as a plasticizer.
Uniqueness:
- The presence of hydroxyl groups in this compound provides additional sites for chemical reactions, making it more versatile in synthetic applications compared to its analogs .
- Its unique structure allows for specific interactions with biological molecules, potentially leading to novel applications in medicine and biotechnology .
Eigenschaften
IUPAC Name |
bis(2-methylpropyl) 3,6-dihydroxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-9(2)7-21-15(19)13-11(17)5-6-12(18)14(13)16(20)22-8-10(3)4/h5-6,9-10,17-18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDGHRTULCSDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=CC(=C1C(=O)OCC(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)



![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)




![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)


